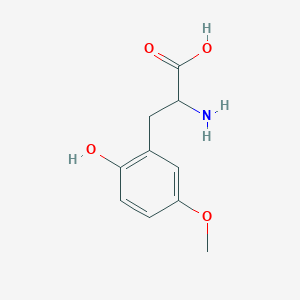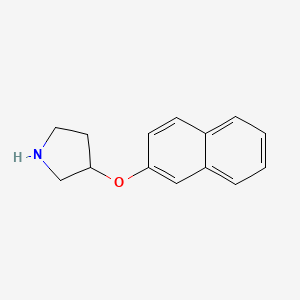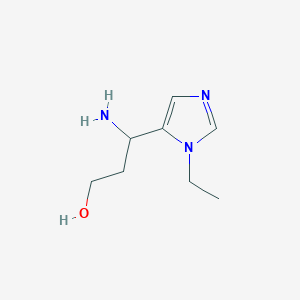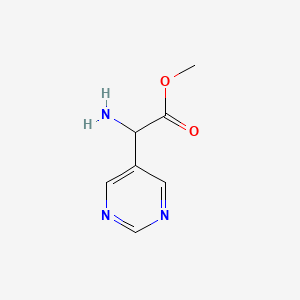
2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxyl group, and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the use of starting materials such as phenol derivatives and amino acids. The reaction typically involves the protection of functional groups, followed by coupling reactions and deprotection steps. For example, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds between the phenyl ring and the amino acid backbone .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium on charcoal, and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of various metabolites. These interactions can influence cellular processes and physiological functions .
Comparison with Similar Compounds
Serine: An amino acid with a similar structure but lacks the methoxy group.
Tyrosine: Contains a hydroxyl group on the phenyl ring but differs in the position of the functional groups.
Phenylalanine: Lacks both the hydroxyl and methoxy groups on the phenyl ring .
Uniqueness: 2-Amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
2-amino-3-(2-hydroxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO4/c1-15-7-2-3-9(12)6(4-7)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14) |
InChI Key |
OBNJNMSIAMKZPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)
